4'-(3-Bromophenoxy)acetophenone
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Overview
Description
4’-(3-Bromophenoxy)acetophenone is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol It belongs to the class of acetophenones and is characterized by the presence of a bromophenoxy group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(3-Bromophenoxy)acetophenone typically involves the bromination of acetophenone derivatives. One common method includes the reaction of acetophenone with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of 4’-(3-Bromophenoxy)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-(3-Bromophenoxy)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The acetophenone moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted acetophenones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4’-(3-Bromophenoxy)acetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 4’-(3-Bromophenoxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy .
Comparison with Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the phenoxy group, leading to different reactivity and applications.
3-Bromoacetophenone: Bromine is positioned differently, affecting its chemical behavior and uses.
Uniqueness: 4’-(3-Bromophenoxy)acetophenone is unique due to the presence of both bromine and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSOLJLDJFINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373730 |
Source
|
Record name | 4'-(3-Bromophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-46-8 |
Source
|
Record name | 4'-(3-Bromophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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